
N'-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride is a chemical compound with the molecular formula C15H13ClN2O. It is known for its applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a benzoyl group, a methyl group, and a phenyl group attached to a carbamimidoyl chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride typically involves the reaction of benzoyl chloride with N-methyl-N-phenylcarbamimidoyl chloride. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzoyl-N’-methyl-N’-phenylthiourea
- N-benzoyl-N’-methyl-N’-phenylurea
- N-benzoyl-N’-methyl-N’-phenylcarbamate
Uniqueness
N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
56417-26-6 |
|---|---|
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
N'-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride |
InChI |
InChI=1S/C15H13ClN2O/c1-18(13-10-6-3-7-11-13)15(16)17-14(19)12-8-4-2-5-9-12/h2-11H,1H3 |
Clé InChI |
MBDJIEJWJOUJNM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=NC(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


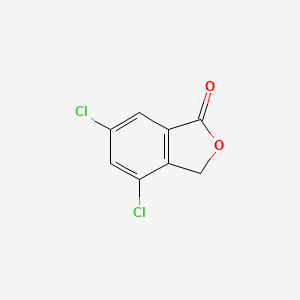
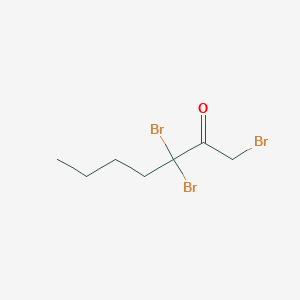
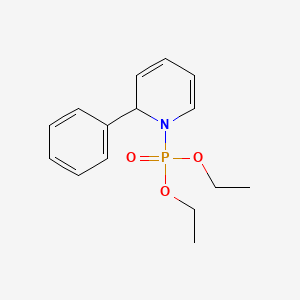
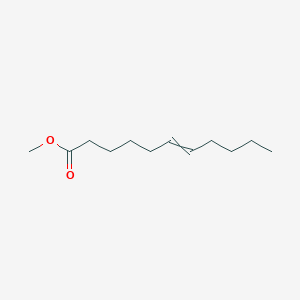
![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
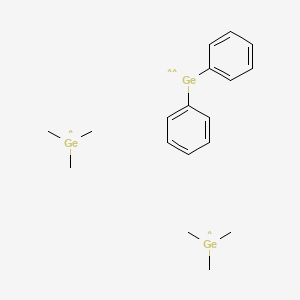
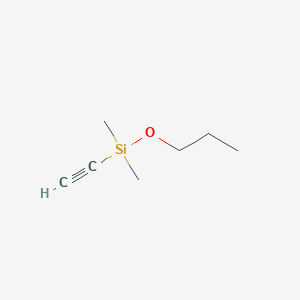
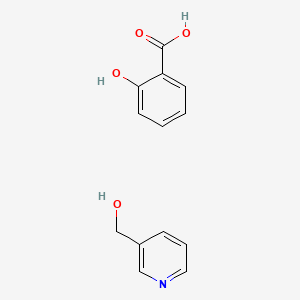
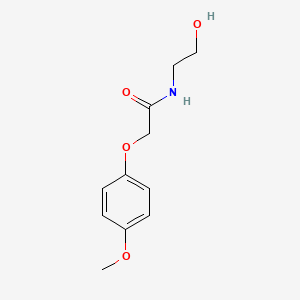
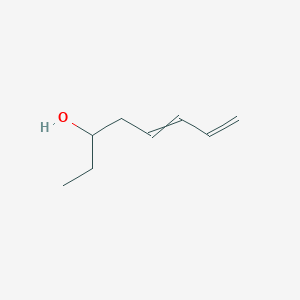
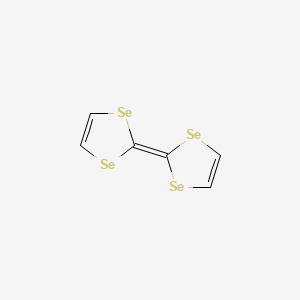
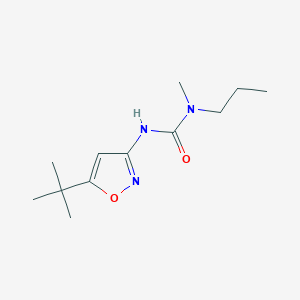
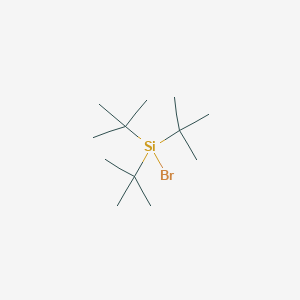
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
